3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine
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Overview
Description
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core, which is known for its highly strained structure and three-dimensional character. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential as a bioisostere for phenyl rings, tert-butyl groups, and alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine typically involves the functionalization of the BCP core. One common method is the radical addition of bromopyridine to [1.1.1]propellane, followed by subsequent functionalization steps . The reaction conditions often involve the use of radical initiators and photoredox catalysts to facilitate the addition reactions .
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often relies on scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across [1.1.1]propellane . These methods are designed to produce large quantities of the compound with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the BCP family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A precursor for the synthesis of BCP derivatives.
Bicyclo[1.1.1]pentylamine: A BCP derivative with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine stands out due to its combination of the BCP core with a bromopyridine moiety, offering unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H10BrN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-5-bromopyridine |
InChI |
InChI=1S/C10H10BrN/c11-9-1-8(5-12-6-9)10-2-7(3-10)4-10/h1,5-7H,2-4H2 |
InChI Key |
KJEKABNGYWXKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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